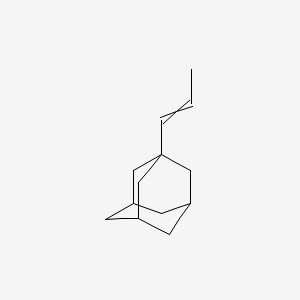

trans-1-(1-Adamantyl)propene

Description

Historical Context and Significance of Adamantane (B196018) in Organic Chemistry

Adamantane (C₁₀H₁₆) is a tricyclic alkane and the simplest diamondoid, possessing a unique cage-like structure that is a structural unit of the diamond crystal lattice. wikipedia.orgsolubilityofthings.com Its existence was first suggested in 1924 by H. Decker, but it was not successfully synthesized until 1941 by Vladimir Prelog. wikipedia.orgyoutube.com A more practical synthesis was later developed by Paul von Ragué Schleyer, which made adamantane and its derivatives more accessible for research. nih.govnih.gov The discovery of adamantane in petroleum in 1933 opened up a new area of organic chemistry focused on polyhedral compounds. wikipedia.orgyoutube.com

The adamantane scaffold is characterized by its high symmetry (Td point group), rigidity, and thermodynamic stability. nih.gov These features, along with its lipophilicity, have made adamantane a valuable building block in medicinal chemistry and materials science. nih.govnih.gov Derivatives of adamantane have found applications as drugs and specialized polymers. wikipedia.orgmdpi.com

Overview of Unsaturated Adamantane Derivatives and the Position of trans-1-(1-Adamantyl)propene within this Class

Unsaturated derivatives of adamantane are compounds that contain at least one carbon-carbon double or triple bond in addition to the adamantane core. These can be broadly categorized based on the location of the unsaturation: dehydroadamantanes (double bond within the cage), derivatives with an exocyclic double bond, and those with a multiple bond in a side chain. researchgate.netresearchgate.net

This compound falls into the last category, featuring a propenyl group attached to one of the bridgehead carbons of the adamantane cage. The "trans" (or E) designation refers to the stereochemistry of the substituents around the double bond. These types of unsaturated derivatives are of interest as they serve as versatile precursors for the synthesis of other functionalized adamantanes due to the reactivity of the double bond. researchgate.net

Fundamental Structural Characteristics Imparted by the Adamantane Cage to Alkenes

The adamantane cage is a bulky and rigid substituent that exerts significant steric and electronic effects on adjacent functional groups. mdpi.comnih.gov When attached to an alkene, such as in this compound, the adamantyl group influences the properties of the double bond in several ways:

Steric Hindrance: The large size of the adamantyl group sterically shields one side of the double bond, which can direct the approach of reagents in chemical reactions.

Lipophilicity: The hydrocarbon nature of the adamantane cage makes it highly lipophilic (fat-soluble). nih.gov This property influences the solubility of the entire molecule, making it poorly soluble in water but soluble in nonpolar organic solvents. wikipedia.orgsolubilityofthings.com

Electronic Effects: The adamantyl group is generally considered to be electron-donating through inductive effects, which can influence the reactivity of the attached double bond.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-1-enyladamantane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJONNQZAPZNSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of Trans 1 1 Adamantyl Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For trans-1-(1-adamantyl)propene, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable.

Detailed ¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that can be assigned to the adamantyl and propenyl moieties. The bulky adamantyl group significantly influences the electronic environment of the propene protons and carbons.

In a study by Leonova et al. (2014), the synthesis and subsequent reactions of (E)-1-(1-adamantyl)propene were described, and while detailed spectral data for the starting material was not explicitly tabulated in the main text, the characterization of related products provides a basis for predicting the spectral features of the parent compound. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons and the protons of the adamantyl cage. The vinyl protons, due to their position on the double bond, will appear in the downfield region, typically between δ 5.0 and 6.0 ppm. The trans-configuration of the double bond is confirmed by a large vicinal coupling constant (³J) between the two vinyl protons, typically in the range of 11-18 Hz. mnstate.edu The methyl group protons of the propene unit will appear as a doublet in the upfield region. The protons of the adamantyl group will produce a series of overlapping multiplets in the aliphatic region (typically δ 1.5-2.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbons of the adamantyl cage typically resonate between 28 and 45 ppm. libretexts.org The vinyl carbons of the propene group are expected to appear in the alkene region of the spectrum (δ 100-150 ppm). The chemical shift of the methyl carbon will be in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Adamantyl-C1 | - | ~35-40 | Singlet | - |

| Adamantyl-CH | ~1.9-2.1 | ~35-45 | Multiplet | - |

| Adamantyl-CH₂ | ~1.6-1.8 | ~28-38 | Multiplet | - |

| =CH-Ad | ~5.3-5.6 | ~135-145 | Doublet of quartets | ³J(H,H) = ~15, ³J(H,CH₃) = ~6 |

| =CH-CH₃ | ~5.4-5.7 | ~120-130 | Doublet of quartets | ³J(H,H) = ~15, ³J(H,H-Ad) = ~1 |

| -CH₃ | ~1.7-1.9 | ~18-22 | Doublet | ³J(H,H) = ~6 |

Note: The data in this table is predicted based on general knowledge of NMR spectroscopy of similar compounds and is for illustrative purposes. Specific experimental values would be required for definitive assignment.

Two-Dimensional (2D) NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Stereochemistry and Connectivity Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of molecules like this compound and confirming its stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. Key correlations would be observed between the two vinyl protons, and between the vinyl protons and the methyl protons of the propene group, confirming the -CH=CH-CH₃ spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the vinyl protons to the vinyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would show correlations from the vinyl protons to the carbons of the adamantyl cage, and from the adamantyl protons to the vinyl carbons, confirming the attachment of the propene group to the adamantane (B196018) core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining stereochemistry by identifying protons that are close in space. For this compound, a key NOE would be expected between the adamantyl protons and the vinyl proton attached to the same carbon, while no significant NOE would be observed between the adamantyl protons and the methyl group of the propene, confirming the trans geometry of the double bond. researchgate.net

Variable-Temperature NMR Studies for Rotational Dynamics and Conformational Analysis

The bulky adamantyl group can experience hindered rotation around the single bond connecting it to the propene moiety. Variable-temperature (VT) NMR studies can provide insights into the energetics of this rotational process.

At low temperatures, the rotation of the adamantyl group might become slow on the NMR timescale, potentially leading to the broadening or splitting of signals for the adamantyl protons and carbons that are non-equivalent in a fixed conformation. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier to rotation can be calculated. This information is valuable for understanding the conformational preferences and the steric interactions between the adamantyl group and the propene unit. Studies on similar sterically hindered molecules have shown that rotational barriers can be significantly influenced by the constraints of the molecular structure.

Vibrational Spectroscopy for Functional Group and Strain Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be sensitive to molecular strain.

Infrared (IR) Spectroscopy for Characteristic Vibrations

The IR spectrum of this compound is expected to show characteristic absorption bands for the different functional groups.

C-H stretching: The adamantyl C-H stretching vibrations typically appear in the 2850-2950 cm⁻¹ region. The vinyl C-H stretching vibration is expected at a slightly higher frequency, in the range of 3000-3100 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretching vibration for a trans-disubstituted alkene typically appears around 1670 cm⁻¹.

C-H bending: The out-of-plane bending vibration for a trans-disubstituted alkene is a strong and characteristic band, typically found in the 960-980 cm⁻¹ region. researchgate.net The various C-H bending and scissoring vibrations of the adamantyl CH₂ groups are expected in the 1450-1470 cm⁻¹ region.

Raman Spectroscopy for Symmetrical Vibrations and Strain Effects

Raman spectroscopy is an excellent complementary technique to IR, particularly for observing symmetrical vibrations.

C=C stretching: The C=C stretching vibration, which may be weak in the IR spectrum if the substitution pattern is relatively symmetric, is often strong in the Raman spectrum.

Adamantyl cage vibrations: The symmetric breathing and deformation modes of the adamantane cage give rise to characteristic and often intense bands in the Raman spectrum, typically in the fingerprint region below 1500 cm⁻¹. The positions of these bands can be sensitive to substitution and any associated strain imposed on the cage structure. The bulky propene substituent may induce slight shifts in these vibrational frequencies compared to unsubstituted adamantane, providing a measure of the steric strain.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.ukwikipedia.org By measuring the angles and intensities of X-rayed beams diffracted by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure can be generated. wikipedia.org This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions that define the solid-state architecture of a molecule.

As of this writing, a complete single-crystal X-ray diffraction study for this compound is not publicly available. However, the structural characteristics of the adamantane moiety are well-documented and provide a strong basis for predicting the solid-state architecture. The adamantane cage is a highly rigid and nearly stress-free diamondoid structure, composed of three fused cyclohexane (B81311) rings in the chair conformation. wikipedia.org Electron diffraction and X-ray crystallography studies of adamantane itself reveal a high degree of symmetry (Td symmetry group) and C-C bond lengths of approximately 1.54 Å, which is nearly identical to that found in diamond. wikipedia.org

In the solid state, the bulky and rigid nature of the adamantyl group is expected to be the dominant factor influencing the crystal packing of this compound. The molecules would likely arrange themselves to maximize van der Waals interactions while accommodating the steric hindrance of the adamantane cage. The trans-configuration of the propenyl group would contribute to a more linear and extended molecular shape compared to its cis-isomer, potentially allowing for a more ordered and dense packing arrangement in the crystal lattice.

Table 1: Anticipated Crystallographic Data for the Adamantane Core in this compound

| Parameter | Expected Value/System | Source |

| Crystal System | To be determined | |

| Space Group | To be determined | |

| Adamantane Core Symmetry | Td (in unsubstituted adamantane) | wikipedia.org |

| C-C Bond Length (average) | ~1.54 Å | wikipedia.org |

| C-H Bond Length (average) | ~1.112 Å | wikipedia.org |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization mass spectrometry (EI-MS) confirms its molecular weight and reveals a characteristic fragmentation pathway dominated by the stability of the adamantyl cation.

The molecular formula of this compound is C₁₃H₂₀, giving it a molecular weight of 176.30 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 176, confirming the identity of the compound. nih.gov

The fragmentation of adamantane derivatives is heavily influenced by the formation of the exceptionally stable 1-adamantyl cation (C₁₀H₁₅⁺). researchgate.net The primary fragmentation pathway for this compound involves the cleavage of the C-C bond between the adamantyl cage and the propenyl side chain. This heterolytic cleavage results in the formation of the 1-adamantyl cation, which typically appears as the base peak in the spectrum at m/z 135. The stability of this carbocation is the main driving force for this fragmentation.

Further fragmentation of the adamantyl cation can occur through the sequential loss of ethylene (B1197577) (C₂H₄) and other small hydrocarbon fragments, leading to a series of smaller ions. researchgate.net Additionally, a fragment at m/z 119 is noted in spectral data. nih.gov This could potentially arise from the molecular ion via rearrangement and loss of a C₄H₇ radical.

Table 2: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Ion | Formula | Remarks | Source |

| 176 | [M]⁺ | [C₁₃H₂₀]⁺ | Molecular Ion | nih.gov |

| 135 | [C₁₀H₁₅]⁺ | [Ad]⁺ | Base Peak; 1-Adamantyl cation | researchgate.netresearchgate.net |

| 119 | [C₉H₁₁]⁺ | [M - C₄H₇]⁺ | Result of rearrangement and fragmentation | nih.gov |

| 93 | [C₇H₉]⁺ | [C₁₀H₁₅ - C₃H₆]⁺ | Loss of propene from adamantyl cation | wikipedia.org |

| 79 | [C₆H₇]⁺ | [C₇H₉ - CH₂]⁺ | Further fragmentation | wikipedia.org |

Chemical Reactivity and Reaction Mechanisms of Trans 1 1 Adamantyl Propene

Electrophilic Addition Reactions to the Alkene Moiety

The double bond in trans-1-(1-Adamantyl)propene is susceptible to attack by electrophiles. The regiochemical and stereochemical outcomes of these additions are influenced by the formation of carbocation intermediates and the steric hindrance imposed by the adamantyl substituent.

The halogenation of alkenes, such as this compound, with bromine (Br₂) or chlorine (Cl₂) typically proceeds through an electrophilic addition mechanism. masterorganicchemistry.com The reaction is initiated by the interaction of the alkene's π-electron cloud with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion). masterorganicchemistry.comlibretexts.org This three-membered ring intermediate is characterized by the halogen atom bridging the two carbons of the original double bond. libretexts.org

The formation of this cyclic intermediate is crucial in determining the stereochemistry of the reaction. The subsequent step involves the nucleophilic attack of a halide ion (Br⁻ or Cl⁻) on one of the carbon atoms of the halonium ion. masterorganicchemistry.com This attack occurs from the face opposite to the bulky halonium ion, a process known as backside attack. masterorganicchemistry.comlibretexts.org This mechanistic pathway results in anti-addition, where the two halogen atoms add to opposite faces of the double bond, leading to the formation of a trans-dihalide product. masterorganicchemistry.comlibretexts.org For a cycloalkene like cyclopentene, this results exclusively in the trans stereoisomer. libretexts.org

While specific studies on the simple halogenation of this compound are not detailed in the provided sources, the general mechanism suggests that the reaction would yield a vicinal dihalide with an anti configuration.

In the presence of strong acids, this compound undergoes electrophilic addition. The reaction is initiated by the protonation of the double bond. libretexts.org Research indicates that the activation energy for the reaction of this compound with a proton is very low, signifying high reactivity. biosynth.com

The proton adds to the terminal carbon of the propene chain, following Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon with more hydrogen atoms. chemguide.co.uk This regioselectivity is driven by the formation of the more stable carbocation intermediate. chemguide.co.uklibretexts.org In this case, protonation at the terminal carbon generates a secondary carbocation adjacent to the adamantyl group. This carbocation is significantly stabilized by the electron-donating inductive effect and hyperconjugation of the bulky adamantyl substituent.

The general mechanism involves two main steps:

Protonation and Carbocation Formation : The alkene's π bond attacks a proton (H⁺) from the acid, forming a new C-H bond and a carbocation intermediate at the more substituted carbon. libretexts.org

Nucleophilic Attack : The conjugate base of the acid (X⁻) then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.org

These reactions are not always straightforward. For instance, the interaction of 1-adamantanol (B105290) with 2-propanol in the presence of sulfuric acid yields this compound alongside adamantane (B196018). researchgate.net The formation of adamantane is a result of an intermolecular hydride transfer to the adamantyl cation, which can be formed under these acidic conditions. researchgate.net Furthermore, acid-catalyzed reactions of adamantane derivatives can sometimes lead to skeletal rearrangements and the formation of ring-opened byproducts, although the stability of the adamantane cage often mitigates this.

The Ritter reaction transforms alkenes into N-alkyl amides using a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of a stable carbocation, which is then trapped by the nitrile. wikipedia.orgnrochemistry.com For this compound, the reaction is initiated by acid-catalyzed protonation of the alkene to form the stable 1-(1-adamantyl)-prop-2-yl cation.

The general mechanism is as follows:

An electrophile, typically generated from a strong acid, adds to the alkene to form a carbocation. wikipedia.orgopenochem.org

The nitrogen atom of the nitrile attacks the carbocation, forming a nitrilium ion intermediate. organic-chemistry.orgnrochemistry.com

The nitrilium ion is then hydrolyzed by water during workup to yield a stable secondary amide. wikipedia.orgorganic-chemistry.orgnrochemistry.com

Studies on adamantane derivatives show that the structure of the substrate and the reaction conditions heavily influence the product distribution. researchgate.net For example, the Ritter reaction with allyl bromides of the adamantane series can lead to conventional secondary amides, but also to products of heterocyclization or skeletal rearrangement. researchgate.net In some cases, reaction with a nitrile like acetonitrile (B52724) can lead to the formation of oxazole (B20620) heterocycles, such as 2,4-dimethyl-4-(1-adamantyl)-4,5-dihydro-1,3-oxazole, through intramolecular nucleophilic substitution. researchgate.net This demonstrates the reaction's potential for creating diverse molecular structures beyond simple amides. researchgate.net

Radical Reactions

The allylic position of this compound—the methyl group attached to the double bond—is susceptible to radical substitution reactions.

Allylic bromination specifically targets the hydrogen atoms on the carbon adjacent to a double bond. vedantu.com N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, constant concentration of molecular bromine (Br₂), which minimizes the competing electrophilic addition of bromine across the double bond. chadsprep.commasterorganicchemistry.com The reaction is typically initiated by light or a radical initiator. chadsprep.com

The mechanism proceeds through a free-radical chain reaction: masterorganicchemistry.com

Initiation : Homolytic cleavage of the N-Br bond in NBS or a Br-Br bond generates a bromine radical. chemistrysteps.com

Propagation : The bromine radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized allylic radical and HBr. This radical is stabilized by delocalization of the unpaired electron across the adjacent double bond. The HBr produced then reacts with NBS to generate a molecule of Br₂. chadsprep.comchemistrysteps.com

Propagation : The allylic radical reacts with Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.com

Investigations into the allylic bromination of (E)-1-(1-adamantyl)propene with NBS have revealed that the reaction can lead to a mixture of products, indicating concurrent radical substitution and addition pathways. researchgate.net The reaction can yield not only the expected monosubstituted product, (E)-1-(1-Adamantyl)-3-bromoprop-1-ene, but also polybrominated derivatives. researchgate.net The formation of these products demonstrates the complexity of the reaction pathways, which can include both substitution at the allylic position and subsequent radical addition to the double bond, followed by elimination reactions. researchgate.netresearchgate.net

| Reactant | Reagent | Reaction Time | Product(s) | Yield |

| (E)-1-(1-Adamantyl)propene | 1 equiv. NBS | 3 h | (E)-1-(1-Adamantyl)-3-bromoprop-1-ene | 80% researchgate.net |

| (E)-1-(1-Adamantyl)propene | 2 equiv. NBS | 5 h | (E)-1-(1-Adamantyl)-3,3-dibromoprop-1-ene | 65% researchgate.net |

| (E)-1-(1-Adamantyl)propene | 3 equiv. NBS | 15 h | (Z)-1-(1-Adamantyl)-1,2,3-tribromopropane | 48% researchgate.net |

Table 1: Products from the allylic bromination of (E)-1-(1-Adamantyl)propene with NBS. researchgate.net

The formation of the tribromide product is proposed to occur via radical bromination of the double bond of the intermediate dibromide, followed by dehydrobromination. researchgate.net

Rearrangement Reactions

The rigid adamantane cage is generally stable; however, reactions involving carbocationic intermediates can sometimes induce skeletal rearrangements, particularly under harsh acidic conditions.

In the context of the reactions discussed:

Acid-Catalyzed Reactions : The formation of carbocation intermediates opens the possibility for rearrangements to more stable species. While the 1-adamantyl cation is tertiary and relatively stable, under certain conditions, rearrangements can lead to the formation of homoadamantane (B8616219) derivatives or even ring-opened byproducts. researchgate.net

Ritter Reaction : The strongly acidic medium used in the Ritter reaction can promote skeletal rearrangements. Studies have shown that adamantyl-substituted alkenes can undergo transformations leading to homoadamantane γ-sultones. researchgate.net

Other Rearrangements : It has been noted that this compound can undergo rearrangement when treated with butyllithium, indicating its susceptibility to rearrangement under strongly basic conditions as well. smolecule.com

Skeletal Rearrangements Leading to Homoadamantane Derivatives

The rigid adamantane cage is susceptible to skeletal rearrangements under certain conditions, particularly in electrophilic media, leading to the formation of expanded homoadamantane structures. Chemical transformations of adamantyl-substituted alkenes, such as this compound, can be accompanied by these rearrangements. researchgate.net For instance, reactions like the Ritter reaction, which involves treating the alkene with a nitrile in a strong acid, can create an environment where the adamantane framework rearranges to the thermodynamically more stable homoadamantane skeleton. researchgate.net The process is driven by the formation of carbocation intermediates that undergo Wagner-Meerwein type shifts to relieve ring strain and form the expanded cage system. rsc.org Such transformations are not uncommon for adamantane derivatives and highlight a key pathway of their reactivity. researchgate.netrsc.org

| Reaction Type | Trigger | Key Intermediate | Product Class |

| Skeletal Rearrangement | Electrophilic Media (e.g., Strong Acid) | Carbocation | Homoadamantane Derivative |

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, proceeding via metal-carbene intermediates and a metallacyclobutane species. rsc.orgharvard.edu While specific studies on the self-metathesis of this compound are not prevalent, the principles of the reaction suggest its potential participation. In a cross-metathesis reaction, it could react with other alkenes to form new substituted olefins. The reaction is typically catalyzed by well-defined ruthenium or molybdenum complexes. harvard.edu Notably, some highly active molybdenum-based metathesis catalysts themselves incorporate 1-adamantyl-imido ligands, demonstrating the compatibility of the adamantyl moiety with the catalytic cycle. mit.edu

A related transformation is the tandem isomerization/metathesis reaction, which can convert internal olefins into different olefin products. acs.org For a substrate like this compound, this could potentially lead to a mixture of products depending on the catalyst system and reaction conditions employed. acs.org

| Transformation | Catalyst Type | Key Intermediate | Potential Outcome |

| Olefin Cross-Metathesis | Ruthenium or Molybdenum Complexes | Metallacyclobutane | New substituted alkenes |

| Tandem Isomerization/Metathesis | Iridium/Tungsten systems | Metal Hydride / Metallacyclobutane | Isomerized and metathesis products |

Rearrangements Initiated by Strong Bases (e.g., Butyllithium)

The presence of the double bond in this compound makes the adjacent allylic protons susceptible to abstraction by strong bases. Treatment with organolithium reagents, such as butyllithium, can initiate rearrangements. smolecule.com The reaction proceeds through the deprotonation of the allylic methyl group to form a resonance-stabilized allylic carbanion. This intermediate can then react further, potentially leading to isomerization of the double bond or other skeletal rearrangements, yielding a variety of products. smolecule.comub.edu

Oxidative Functionalization of the Propene Side Chain

The propene side chain of this compound can undergo oxidative functionalization reactions. smolecule.com The allylic C-H bonds are particularly reactive towards oxidation. chemrxiv.org Mechanisms for such transformations can involve the formation of a benzylic/allylic radical intermediate through hydrogen abstraction, which then reacts with an oxygen source. nih.gov This can lead to the introduction of oxygen-containing functional groups, such as alcohols or ketones, at the allylic position. The specific products formed would depend on the oxidant and reaction conditions used. smolecule.comnih.gov

Hydrogenation and Selective Reduction Pathways of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound can be readily reduced through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd-C). The process results in the saturation of the propene side chain to yield 1-propyladamantane. This transformation is a common and efficient method for converting alkenes to their corresponding alkanes. Asymmetric hydrogenation using chiral iridium catalysts is also a well-established method for reducing unfunctionalized alkenes, offering a pathway to chiral alkanes, although specific application to this substrate would require experimental validation. acs.org

| Reaction | Reagents/Catalyst | Product |

| Catalytic Hydrogenation | H₂ / Pd-C | 1-Propyladamantane |

| Asymmetric Hydrogenation | H₂ / Chiral Iridium Catalyst | Enantioenriched 1-propyladamantane |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The alkene functionality in this compound allows it to participate in cycloaddition reactions, where two unsaturated molecules react to form a cyclic adduct. libretexts.org

Diels-Alder Reaction : While this compound itself is a dienophile, related adamantyl-substituted dienes, such as 2-(1-adamantyl)-1,3-butadiene, are known to undergo Diels-Alder reactions with various dienophiles to form adamantane-substituted six-membered rings. researchgate.net This indicates that the bulky adamantyl group does not preclude participation in [4+2] cycloadditions. As a dienophile, this compound could react with a suitable diene to form a cyclohexene (B86901) derivative. libretexts.org

1,3-Dipolar Cycloadditions : These reactions involve a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. acs.orgchim.it For example, nitrones bearing an adamantyl substituent have been used in reactions with isocyanates. acs.org It is expected that this compound could serve as the dipolarophile in reactions with 1,3-dipoles like nitrones, azides, or nitrile oxides to generate various adamantyl-substituted heterocycles.

Cyclopropanation : The reaction of the double bond with a carbene or carbene equivalent can lead to the formation of a cyclopropane (B1198618) ring. For instance, palladium-catalyzed reactions with diazomethane (B1218177) are a known method for the cyclopropanation of allylic double bonds.

| Reaction Type | Reactant Partner | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Adamantyl-substituted cyclohexene |

| [3+2] Cycloaddition (1,3-Dipolar) | 1,3-Dipole (e.g., Nitrone, Azide) | Adamantyl-substituted 5-membered heterocycle |

| [2+1] Cycloaddition (Cyclopropanation) | Carbene (e.g., from Diazomethane) | Adamantyl-substituted cyclopropane |

Future Research Directions and Unanswered Questions in Trans 1 1 Adamantyl Propene Chemistry

Development of More Efficient and Sustainable Synthetic Strategies

A primary focus of future research is the development of more efficient and environmentally friendly methods for synthesizing trans-1-(1-Adamantyl)propene and its derivatives. Traditional synthetic routes can be complex and may not align with the principles of green chemistry.

Future efforts in this area are expected to concentrate on:

One-Pot Reactions: The development of one-pot multicomponent reactions (MCRs) is a promising avenue. mdpi.com MCRs enhance efficiency, reduce waste, and often occur under mild conditions, making them an attractive alternative to multi-step syntheses. mdpi.com

Catalytic Systems: Exploring novel catalytic systems is crucial. This includes the use of palladium-based catalysts, which have shown effectiveness in related syntheses. mdpi.com The design of new catalysts could lead to more direct and selective synthetic pathways.

Stereoselective Synthesis: Achieving high stereoselectivity is a key goal. Research into base-catalyzed methods has shown promise for the synthesis of specific stereoisomers, such as trans derivatives, in high yields.

Deeper Mechanistic Understanding of Complex Transformations and Rearrangements

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new transformations. The rigid adamantane (B196018) framework can influence the stereochemistry of reactions, leading to specific isomeric products.

Key areas for future investigation include:

Isomerism Studies: Further investigation into the cis-trans isomerism in molecules containing adamantyl groups is needed to fully understand the factors that govern the stability and reactivity of each isomer.

Reaction Kinetics: Detailed kinetic studies can provide insights into the energy barriers and transition states of reactions, helping to elucidate the enantiomerization barriers in adamantyl-containing compounds. rsc.org

Computational Modeling: The use of computational methods can complement experimental studies by providing a deeper understanding of the electronic and steric effects of the adamantane group on reaction pathways.

Design and Synthesis of Novel Catalytic Systems Based on Adamantane Scaffolds

The unique properties of the adamantane structure, such as its rigidity and steric bulk, make it an excellent candidate for use in the design of new catalysts. researchgate.net Adamantane-based catalysts have the potential to exhibit high selectivity and stability in a variety of chemical reactions. researchgate.net

Future research in this area will likely focus on:

Organometallic Catalysts: The development of organometallic catalysts incorporating adamantyl ligands is a promising direction. researchgate.net These catalysts could be used in a range of reactions, including cross-coupling and C-H functionalization. researchgate.netacs.org

Asymmetric Catalysis: The chiral nature of some adamantane derivatives can be exploited to create catalysts for asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Photoredox Catalysis: The use of photoredox catalysis in combination with adamantane-based systems could open up new avenues for the functionalization of adamantanes under mild conditions. acs.org

Exploration of Emerging Material Science Applications Leveraging Adamantane's Unique Properties

The incorporation of adamantane units into materials can lead to enhanced properties, such as thermal stability and mechanical strength. wikipedia.org This has led to growing interest in the use of adamantane derivatives, including this compound, in the development of advanced materials.

Potential areas for future exploration include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.